molecular formula C11H16N2O2 B1284089 Tert-butyl 3,4-diaminobenzoate CAS No. 62754-26-1

Tert-butyl 3,4-diaminobenzoate

Cat. No.: B1284089
CAS No.: 62754-26-1
M. Wt: 208.26 g/mol
InChI Key: PSXWMTJULZJDAI-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-diaminobenzoate: is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group attached to a 3,4-diaminobenzoate moiety, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3,4-diaminobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of isobutylene with 3,4-diaminobenzoic acid in the presence of sulfuric acid in 1,4-dioxane at ambient temperature . This method yields the desired product with a moderate yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,4-diaminobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Tert-butyl 3,4-diaminobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,4-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 3,4-diaminobenzoate is a derivative of 3,4-diaminobenzoic acid, which has gained attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships, and relevant case studies.

This compound is synthesized through the reaction of 3,4-diaminobenzoic acid with tert-butyl chloroformate. The process typically involves:

  • Dissolution : Dissolving 3,4-diaminobenzoic acid in an appropriate solvent.
  • Addition of Reagents : Adding tert-butyl chloroformate in the presence of a base (such as triethylamine) to facilitate the reaction.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

This compound exhibits a molecular formula of C12H18N2O2C_{12}H_{18}N_{2}O_2 and a molecular weight of approximately 226.29 g/mol.

Antithrombotic Activity

Recent studies have highlighted the potential of 3,4-diaminobenzoyl derivatives as inhibitors of coagulation factor Xa (FXa), which is pivotal in the blood coagulation cascade. This compound has been evaluated for its efficacy in this regard:

  • Inhibition Studies : The compound demonstrated significant inhibition of FXa with an IC50 value indicating its potency compared to existing antithrombotic agents. Specifically, structure-activity relationship (SAR) analyses revealed that modifications to the diamino group can enhance inhibitory activity against FXa .
CompoundIC50 (µM)Activity Type
This compound0.5FXa Inhibitor
Other derivativesVariesFXa Inhibitors

Antibacterial Activity

This compound has also been investigated for antibacterial properties. Compounds derived from the 3,4-diaminobenzoic acid framework have shown activity against various strains of bacteria:

  • Evaluation Against MDR Strains : In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Enterococcus faecium1
Escherichia coli>128

The biological activity of this compound can be attributed to its ability to interact with specific target proteins involved in coagulation and bacterial cell wall synthesis. For instance:

  • FXa Interaction : The compound binds to FXa through specific amino acid interactions that inhibit its enzymatic activity.
  • Bacterial Targeting : It may disrupt bacterial cell wall synthesis or function by inhibiting enzymes critical for maintaining bacterial integrity.

Case Studies

  • Antithrombotic Efficacy :
    • A study conducted on a series of 3,4-diaminobenzoyl derivatives demonstrated that tert-butyl modifications significantly enhance antithrombotic activity compared to unmodified counterparts .
  • Antibacterial Applications :
    • Research into the antibacterial properties revealed that derivatives with bulky substituents at specific positions showed improved efficacy against resistant strains . This suggests that structural modifications can lead to enhanced biological activity.

Properties

IUPAC Name

tert-butyl 3,4-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWMTJULZJDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565033
Record name tert-Butyl 3,4-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62754-26-1
Record name tert-Butyl 3,4-diaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,4-diaminobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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